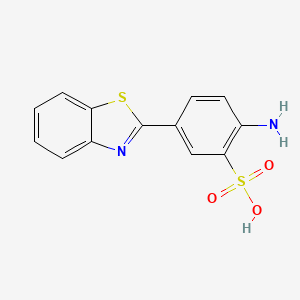
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is a complex organic compound with a unique structure that includes a cyclopentene ring, a brominated butanoate ester, and an enone functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Enone Functionality: This step often involves oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Esterification: The final step involves the esterification of the intermediate with 2-bromo-3,3-dimethylbutanoic acid using a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The enone functionality can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reagents used.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or H₂O₂ can be used under acidic or basic conditions.
Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂, KOH, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The enone functionality can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl N-tert-butylcarbamate
- Diethyl 3-oxo-2-prop-2-enylpentanedioate
Uniqueness
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is unique due to its combination of a cyclopentene ring, enone functionality, and brominated ester. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propiedades
Número CAS |
98991-93-6 |
|---|---|
Fórmula molecular |
C15H21BrO3 |
Peso molecular |
329.23 g/mol |
Nombre IUPAC |
(3-oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H21BrO3/c1-5-6-11-10(7-8-12(11)17)9-19-14(18)13(16)15(2,3)4/h5,13H,1,6-9H2,2-4H3 |
Clave InChI |
LZLKKEXTUPKDMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)OCC1=C(C(=O)CC1)CC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


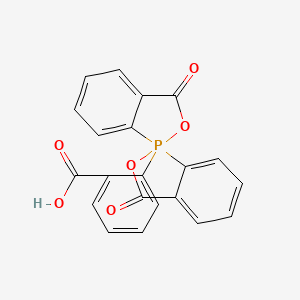
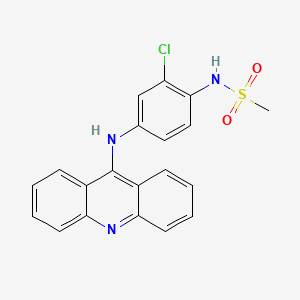
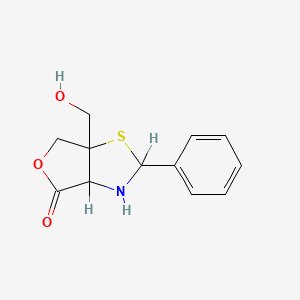
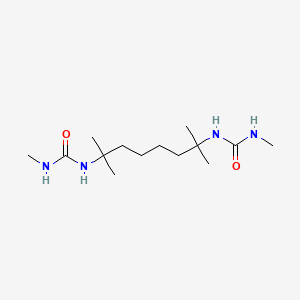
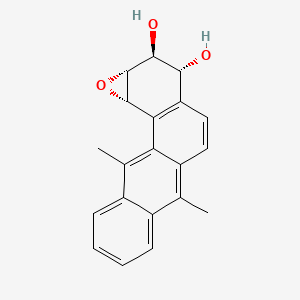
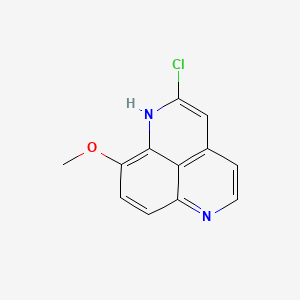

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
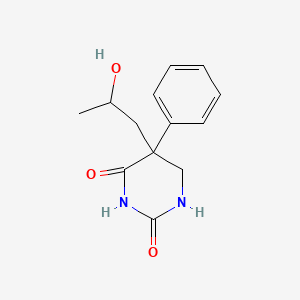

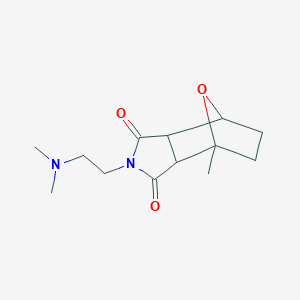
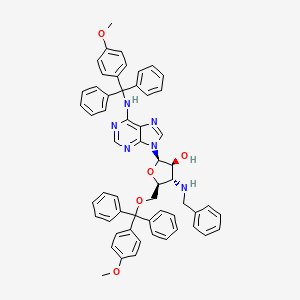
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
